molecular formula C34H30O14 B611692 (-)-Viriditoxin CAS No. 1381782-08-6

(-)-Viriditoxin

Número de catálogo B611692
Número CAS: 1381782-08-6
Peso molecular: 662.6
Clave InChI: GMCZVCXZGZGZPX-HOTGVXAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. It includes the conditions required for the reaction and the products formed .


Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as its melting point, boiling point, solubility in different solvents, and its chemical stability .

Aplicaciones Científicas De Investigación

Antibacterial Activities

  • Antibacterial Agent against Fish Pathogens: Viriditoxin demonstrates significant antibacterial activity against Streptococcus iniae and Streptococcus parauberis, major pathogens in aquaculture. Its mechanism involves inhibiting FtsZ polymerization, which is crucial for bacterial cell division (Noh et al., 2017).

Biosynthesis and Chemical Synthesis

  • Understanding Biosynthesis: A gene cluster responsible for viriditoxin synthesis has been identified, revealing the biosynthetic pathway of this compound. This includes a unique Baeyer-Villiger monooxygenase-catalyzed reaction, contributing to the understanding of fungal secondary metabolite synthesis (Urquhart et al., 2019).
  • Synthetic Advances: A streamlined and highly diastereoselective synthesis of viriditoxin has been developed. This offers a more efficient approach to producing this complex natural product, crucial for further research and potential applications (Grove & Shaw, 2012).

Cancer Research

  • Potential in Cancer Therapy: Viriditoxin has shown effectiveness against human lung cancer cells, inducing G2/M cell cycle arrest and apoptosis. It functions similarly to paclitaxel by inhibiting tubulin polymerization, highlighting its potential as an anticancer agent (Park et al., 2015).
  • Antimitotic and Antimetastatic Potential: In human cancer cells, viriditoxin exhibits antimitotic effects by enhancing tubulin polymerization and stabilizing microtubule polymers. This disrupts mitosis and represses cell migration, suggesting its potential as an antimitotic and antimetastatic agent (Su et al., 2020).

Miscellaneous Applications

  • Role in Stereoselective Biosynthesis: A study elucidated the role of a catalytically-inactive hydrolase in the stereoselective biosynthesis of viriditoxin, adding to our understanding of how fungi produce complex secondary metabolites with specific stereochemistry (Hu et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, and precautions that need to be taken while handling it .

Direcciones Futuras

This involves understanding the potential future applications of the compound and the current research trends associated with it .

Propiedades

IUPAC Name

methyl 2-[(3S)-6-[(3S)-9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O14/c1-43-21-11-19(35)27-17(7-13-5-15(9-23(37)45-3)47-33(41)25(13)31(27)39)29(21)30-18-8-14-6-16(10-24(38)46-4)48-34(42)26(14)32(40)28(18)20(36)12-22(30)44-2/h7-8,11-12,15-16,35-36,39-40H,5-6,9-10H2,1-4H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCZVCXZGZGZPX-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)CC(OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CC(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)C[C@H](OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CC(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Viriditoxin

CAS RN

35483-50-2, 1381782-08-6
Record name Viriditoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035483502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viriditoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381782086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRIDITOXIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TAK972FMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Viriditoxin
Reactant of Route 2
(-)-Viriditoxin
Reactant of Route 3
(-)-Viriditoxin
Reactant of Route 4
(-)-Viriditoxin
Reactant of Route 5
(-)-Viriditoxin
Reactant of Route 6
(-)-Viriditoxin

Q & A

Q1: What is the primary biological target of (-)-Viriditoxin?

A1: (-)-Viriditoxin primarily targets FtsZ, a bacterial protein crucial for cell division. It has been described as the prokaryotic homologue of eukaryotic tubulin due to structural similarities, despite low sequence homology. [, , ]

Q2: How does (-)-Viriditoxin interact with FtsZ?

A2: (-)-Viriditoxin inhibits the polymerization of FtsZ, thereby preventing the formation of the Z-ring, a structure essential for bacterial cell division. This inhibition leads to cell death. [, ] It also inhibits the GTPase activity of FtsZ, further disrupting its function. []

Q3: Does (-)-Viriditoxin exhibit any activity towards eukaryotic tubulin?

A3: Yes, recent studies suggest that (-)-Viriditoxin can also interact with eukaryotic tubulin, specifically β-tubulin. Docking simulations indicate that it binds to the paclitaxel-binding domain of β-tubulin, potentially explaining its cytotoxic effects on human cancer cells. [, ]

Q4: What are the observed downstream effects of (-)-Viriditoxin on human cancer cells?

A4: In human lung cancer cells (A549), (-)-Viriditoxin was found to induce G2/M cell cycle arrest and ultimately lead to apoptotic cell death. [, ] In prostate cancer cells (LNCaP), (-)-Viriditoxin has been observed to promote both apoptosis and autophagy. []

Q5: What is the molecular formula and weight of (-)-Viriditoxin?

A5: (-)-Viriditoxin has the molecular formula C28H26O10 and a molecular weight of 522.5 g/mol. [, ]

Q6: What spectroscopic data are available for (-)-Viriditoxin?

A6: Various spectroscopic techniques, including proton magnetic resonance (1H NMR), have been employed to characterize (-)-Viriditoxin. [, , , ] The structure was initially misidentified as an 8, 8'-binaphtho-α-pyrone but later revised to a 6, 6'-binaphtho-α-pyrone based on comprehensive spectroscopic investigations. [] Furthermore, the absolute stereochemistry of the 6, 6'-axis was determined to be in an R-configuration. []

Q7: Is there information available about the material compatibility and stability of (-)-Viriditoxin under various conditions?

A7: While specific data on material compatibility is limited, studies highlight the production of (-)-Viriditoxin under various culture conditions, suggesting some degree of stability. For instance, its production is optimal on substrates like sorghum and rice at 20°C. [, ]

Q8: How stable is (-)-Viriditoxin in different environments?

A8: Specific data on the stability of (-)-Viriditoxin under different pH, temperature, and light conditions is currently limited in the provided research.

Q9: Does (-)-Viriditoxin exhibit any catalytic properties?

A9: There's no evidence suggesting (-)-Viriditoxin possesses catalytic properties. Its mechanism primarily involves binding and inhibition rather than catalyzing chemical reactions.

Q10: Have computational methods been used to study (-)-Viriditoxin?

A10: Yes, docking simulations were employed to investigate the interaction between (-)-Viriditoxin and β-tubulin. [] These simulations predicted its binding to the paclitaxel-binding domain of β-tubulin, offering insights into its potential antimitotic mechanism in human cells.

Q11: How do structural modifications affect the activity of (-)-Viriditoxin?

A11: Studies using synthetic analogues of (-)-Viriditoxin, particularly modifications to the side chains, have demonstrated varying degrees of inhibitory activity against FtsZ. [] These findings suggest that even slight structural changes can significantly impact the compound's potency and selectivity. Further research focusing on the SAR of (-)-Viriditoxin and its derivatives is crucial for developing more potent and selective inhibitors of FtsZ.

Q12: Is the dimeric structure of (-)-Viriditoxin essential for its biological activity?

A12: Yes, research suggests that the dimeric structure of (-)-Viriditoxin is crucial for its cytotoxic and apoptotic activity. A study comparing the biological effects of dimeric and monomeric naphthopyranones found that only the dimeric structures, including (-)-Viriditoxin, exhibited activity against Burkitt B lymphoma cells (Ramos), while the monomers displayed no activity. []

Q13: Are there any specific formulations available to improve the stability or bioavailability of (-)-Viriditoxin?

A13: Research primarily focuses on (-)-Viriditoxin's isolation, characterization, and biological activity. Specific formulations to enhance its stability or bioavailability haven't been extensively explored in the provided literature.

Q14: Is there information available regarding SHE regulations specific to (-)-Viriditoxin?

A14: The provided research papers primarily focus on the scientific aspects of (-)-Viriditoxin. As a result, information concerning specific SHE regulations isn't explicitly addressed.

Q15: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (-)-Viriditoxin?

A15: Limited data is available on the detailed pharmacokinetic profile of (-)-Viriditoxin. Further investigation is needed to elucidate its ADME characteristics, which are crucial for understanding its potential as a therapeutic agent.

Q16: What is the in vitro efficacy of (-)-Viriditoxin against bacteria?

A16: (-)-Viriditoxin exhibits broad-spectrum antibacterial activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). [] It demonstrates potent inhibitory activity against FtsZ in vitro, leading to bacterial cell division inhibition and cell death. [, ]

Q17: Has the efficacy of (-)-Viriditoxin been tested in animal models?

A17: Yes, (-)-Viriditoxin has shown promising insecticidal activity in pilot implant trials with sheep. It provided protection against Lucilia cuprina (sheep blowfly) for a significant duration without noticeable adverse effects on the animals. []

Q18: What are the results of in vivo studies on the antitumor effects of (-)-Viriditoxin?

A18: While in vitro studies have shown promising antitumor activity of (-)-Viriditoxin against human cancer cell lines, specific details regarding in vivo studies using animal models are not explicitly discussed in the provided research. Further research is needed to validate these findings and evaluate the therapeutic potential of (-)-Viriditoxin in vivo.

Q19: Are there any known mechanisms of resistance to (-)-Viriditoxin in bacteria?

A19: While research suggests that increasing FtsZ protein expression can lead to increased minimum inhibitory concentrations (MIC) of (-)-Viriditoxin in bacteria, implying a potential resistance mechanism, more detailed studies are needed to fully understand the development of resistance to this compound. []

Q20: What is the toxicity profile of (-)-Viriditoxin?

A20: While (-)-Viriditoxin exhibits promising antibacterial and antitumor activities, detailed investigations into its toxicity profile, particularly in human cells and animal models, are needed to ensure its safety for potential therapeutic applications.

Q21: Are there any specific drug delivery strategies being explored for (-)-Viriditoxin?

A21: The available research primarily focuses on the fundamental properties and activities of (-)-Viriditoxin. Specific drug delivery strategies tailored for this compound are not extensively covered.

Q22: When and how was (-)-Viriditoxin discovered?

A22: (-)-Viriditoxin was first isolated from the fungus Aspergillus viridinutans and identified as a mycotoxin. [] Its potent antibacterial activity was later discovered in the early 2000s, sparking interest in its potential as a novel antibiotic. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.